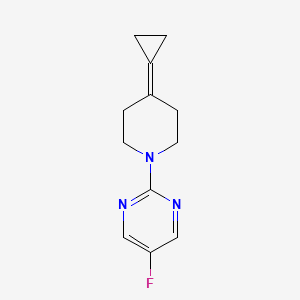

2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine

Descripción

2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine is a fluorinated heterocyclic compound featuring a pyrimidine core substituted with a 5-fluorine atom and a 4-cyclopropylidenepiperidin-1-yl group. The pyrimidine ring is a six-membered aromatic system with two nitrogen atoms, while the cyclopropylidene-piperidine moiety introduces conformational rigidity and steric complexity. This compound is of interest in medicinal chemistry due to its structural resemblance to fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (5-FU) and its analogs, which inhibit DNA synthesis . The cyclopropylidene group may influence pharmacokinetic properties, such as metabolic stability, by restricting piperidine ring puckering .

Propiedades

IUPAC Name |

2-(4-cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-11-7-14-12(15-8-11)16-5-3-10(4-6-16)9-1-2-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZROGRKUVNMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylidene group. The final step involves the attachment of the fluoropyrimidine moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are employed to maintain consistent quality and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several fluoropyrimidine derivatives and piperidine-containing heterocycles. Key analogs include:

Pharmacological and Mechanistic Insights

- Mechanism of Action : Unlike 5-FU, which directly inhibits thymidylate synthase, 2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine’s activity may involve dual targeting: the fluoropyrimidine core could disrupt DNA/RNA synthesis, while the cyclopropylidene-piperidine group might modulate kinase or receptor interactions (e.g., TIE2 inhibition, as seen in FZJD-5-FU synergy ).

Physicochemical and Pharmacokinetic Properties

- Conformational Rigidity : The cyclopropylidene substituent restricts piperidine puckering, which could stabilize interactions with flat binding pockets (e.g., enzyme active sites) .

Actividad Biológica

2-(4-Cyclopropylidenepiperidin-1-yl)-5-fluoropyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated pyrimidine core substituted with a cyclopropylidenepiperidine moiety. Its molecular formula is C13H15FN4, and it has a molecular weight of approximately 244.29 g/mol. The structural characteristics contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Proliferation inhibition |

| HT-29 (Colon Cancer) | 4.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.1 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry , researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The study highlighted that modifications to the cyclopropyl group significantly impacted the compound's potency against cancer cell lines, suggesting structure-activity relationships (SAR) are crucial for optimizing efficacy.

Study 2: Antimicrobial Evaluation

Another study conducted by Pharmaceutical Biology assessed the antimicrobial potential of the compound against a range of pathogens. Results indicated that while the compound was less effective against Gram-negative bacteria, it showed promise as a lead candidate for developing new antibacterial agents targeting Gram-positive strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.